D-FRUCTOSE-UL-14C
Description
Foundational Principles of Radiotracer Methodology in Biological Systems
Radiotracer techniques are a cornerstone of modern biochemical and physiological research, allowing scientists to track the fate of specific molecules within a living system. kkwagh.edu.inegyankosh.ac.in The fundamental principle lies in the fact that a biological system does not differentiate between isotopes of the same element. kkwagh.edu.inegyankosh.ac.in By introducing a compound labeled with a radioactive isotope, such as Carbon-14 (¹⁴C), researchers can trace its path through various metabolic reactions. kkwagh.edu.infiveable.me The radioactive emissions from the isotope act as a detectable signal, enabling the quantification and localization of the labeled compound and its metabolic products. kkwagh.edu.inslideshare.net
The selection of a radiotracer is critical and depends on factors like the isotope's half-life, the type of radiation it emits, and its specific activity. fiveable.meegyankosh.ac.in Carbon-14 is a "soft" beta-emitter, and its long half-life of approximately 5,730 years makes it suitable for studies of varying durations. nih.govopenmedscience.com The sensitivity of detection methods, such as liquid scintillation counting and mass spectrometry, allows for the use of very small, non-perturbing amounts of the tracer. kkwagh.edu.inoup.com
Unique Utility of Uniform Carbon-14 Labeling in D-Fructose for Metabolic Studies
D-Fructose, a key dietary monosaccharide, plays a significant role in energy metabolism. physiology.org Uniformly labeling D-fructose with ¹⁴C, where every carbon atom in the molecule is replaced with a ¹⁴C atom, offers a distinct advantage for metabolic research. This uniform labeling ensures that the radioactive signal is not lost through early decarboxylation reactions, allowing for a comprehensive tracing of all carbon atoms as the fructose (B13574) molecule is catabolized. nih.gov
This comprehensive tracking is particularly valuable for:
Quantifying metabolic fluxes: Determining the rates of different metabolic pathways. oup.com
Distinguishing between pathways: Elucidating the relative contributions of different routes that lead to the same end product. oup.com
Assessing complete catabolism: Monitoring the conversion of fructose into various products like glucose, lactate (B86563), glycogen (B147801), and fatty acids. physiology.orgnih.gov
In contrast, position-specific labeling, where only a single carbon atom is radioactive, is more suited for investigating specific enzymatic steps. nih.gov The choice between uniform and position-specific labeling is therefore dictated by the specific research question. nih.govmdpi.com
Historical Evolution of D-Fructose-UL-14C Application in Elucidating Biological Processes
The application of D-Fructose-UL-¹⁴C has been instrumental in advancing our understanding of fructose metabolism in various physiological and pathological contexts. Early studies focused on tracing the fundamental pathways of fructose utilization. For instance, research demonstrated the significant conversion of fructose to glucose and its subsequent storage as glycogen, primarily in the liver. nih.govresearchgate.net
Subsequent research has employed D-Fructose-UL-¹⁴C to investigate more complex metabolic questions. Studies have used this tracer to explore the role of fructose in de novo lipogenesis (the synthesis of fatty acids), a process implicated in metabolic diseases like non-alcoholic fatty liver disease and insulin (B600854) resistance. bioscientifica.com For example, research in rats using D-[U-¹⁴C] psicose (a C-3 epimer of D-fructose) helped to understand its lower lipogenic effect compared to D-fructose. nhri.org.tw
More recently, D-Fructose-UL-¹⁴C has been utilized in cancer research to understand the metabolic preferences of tumor cells. Studies have shown that some cancer cells exhibit increased fructose uptake and utilization, highlighting a potential therapeutic target. aacrjournals.org For instance, research on prostate cancer cell lines used D-[U-¹⁴C]-fructose to measure fructose transport and uptake, revealing significantly higher rates in cancer cells compared to benign cells. aacrjournals.org Similarly, it has been used to study the inhibitory effects of fructose mimics on fructose transporters in breast cancer cells. nih.gov
Detailed Research Findings
The use of D-Fructose-UL-¹⁴C has yielded significant quantitative data on the metabolic fate of fructose.
Metabolic Fate of Ingested this compound in Humans
Isotope tracer studies in humans have provided a detailed profile of how dietary fructose is utilized. researchgate.net A review of such studies revealed the following distribution of ingested fructose within a few hours:
| Metabolic Fate | Percentage of Ingested Fructose | Study Conditions |
| Oxidation to CO₂ | ~45% | Non-exercising subjects (3-6 hours) |
| Conversion to Glucose | ~41% | 3-6 hours post-ingestion |
| Conversion to Lactate | ~25% | Within a few hours |
| Conversion to Glycogen | To be further clarified | - |
| Direct Conversion to Plasma Triglycerides | <1% | - |
| Data sourced from human isotopic tracer studies. researchgate.net |
Fructose Uptake in Cancer Cell Lines
Research has highlighted the increased reliance of certain cancer cells on fructose as an energy source. The use of D-Fructose-UL-¹⁴C has been pivotal in quantifying this phenomenon.
| Cell Line | Cell Type | Maximum Fructose Uptake (pmol/10⁶ cells) |
| LNCaP | Prostate Cancer | ~40 |
| PC3 | Prostate Cancer | ~50 |
| RWPE-1 | Benign Prostate | ~5 |
| Data from a study on fructose transport in prostate cancer cell lines. aacrjournals.org |
These findings underscore the power of D-Fructose-UL-¹⁴C as a tool to dissect complex metabolic pathways and provide quantitative insights that are critical for both basic science and clinical research.
Properties
CAS No. |
18875-34-8 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
192.26 |
Origin of Product |
United States |
Methodological Frameworks and Experimental Designs for D Fructose Ul 14c Research
Radiochemical Synthesis, Rigorous Purification, and Purity Assessment of D-Fructose-UL-14C
The synthesis of this compound with a high specific activity is often achieved through photosynthetic or chemo-enzymatic methods. One common photosynthetic approach utilizes plants, such as Canna indica leaves, which are exposed to [14C]-carbon dioxide in a closed system with light and water. ucsd.edu This process results in the production of uniformly labeled [14C]-sugars, including D-fructose, which are then extracted and purified. ucsd.edu
Alternatively, chemo-enzymatic methods can be employed. For instance, D-glucose(U-14C) can be converted to D-fructose(U-14C) using a sodium aluminate solution. iaea.org Another enzymatic approach involves the synthesis from D-[U-14C]fructose 1,6-diphosphate. nih.gov
Following synthesis, rigorous purification is essential to remove any unreacted starting materials or byproducts. A common technique is paper chromatography, which effectively separates the different sugar molecules. ucsd.edu High-performance liquid chromatography (HPLC) is also a widely used method for purification, ensuring a high degree of purity. amerigoscientific.com
Purity assessment is a critical final step. The radiochemical purity of the final product is typically determined using techniques like HPLC radiochromatography, which confirms that the radioactivity is associated with the desired compound. amerigoscientific.com A purity of ≥ 97% is often required for research applications. amerigoscientific.comlgcstandards.com The specific activity, a measure of the amount of radioactivity per unit mass, is also determined and is a key parameter for experimental design. ucsd.eduamerigoscientific.com
Advanced Experimental Design Strategies Utilizing this compound as a Tracer
The use of this compound as a tracer enables researchers to follow the metabolic fate of fructose (B13574) in various biological contexts. The design of these experiments is tailored to the specific research question and biological system under investigation.
In Vitro Cellular and Subcellular System Models for Metabolic Flux Analysis
In vitro systems, such as cell cultures, are powerful tools for dissecting the intracellular pathways of fructose metabolism. Metabolic flux analysis (MFA) with 14C-labeled substrates provides quantitative insights into the rates of metabolic reactions. mdpi.com In these experiments, cells are incubated with this compound, and the distribution of the 14C label is traced through various metabolic intermediates and end products. nih.govd-nb.info For example, studies have used Caco-2 cells, a human colon adenocarcinoma cell line, as an in vitro model of the human enterocyte to investigate fructose uptake. researchgate.net By analyzing the labeled metabolites, researchers can map the flow of carbon from fructose into pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and de novo lipogenesis. d-nb.infoumich.edu
Ex Vivo Isolated Tissue Perfusion and Organ Incubation Methodologies
Ex vivo models, such as isolated perfused organs, bridge the gap between in vitro and in vivo studies. nih.govfrontiersin.org These techniques allow for the study of organ-specific metabolism in a controlled environment. For instance, an isolated perfused liver can be supplied with this compound to investigate hepatic fructose metabolism without the confounding influences of systemic circulation. nih.gov This methodology enables the direct measurement of fructose uptake, its conversion to glucose, lactate (B86563), and lipids, and its release from the organ. nih.gov Similarly, ex vivo lung perfusion models can be utilized to study pulmonary metabolism. nih.govamegroups.org These systems maintain the viability and function of the organ outside the body, providing a platform for detailed metabolic investigations. frontiersin.org
Whole Organism (Animal Model) Tracing Methodologies for Systemic Metabolism
Animal models are indispensable for understanding the systemic metabolism of fructose and its contribution to various physiological and pathological states. d-nb.info In these studies, this compound is administered to the animal, and the distribution of the radiolabel is tracked in different tissues, organs, and biofluids over time. nih.gov This approach provides a comprehensive picture of how fructose is absorbed, distributed, metabolized, and excreted by the whole organism. For example, rodent models are frequently used to study the effects of high-fructose diets on the development of metabolic syndrome. d-nb.info By tracing the fate of this compound, researchers can quantify the conversion of fructose to glucose and lipids in the liver and other tissues, providing insights into the mechanisms underlying fructose-induced metabolic disorders. mdpi.com
State-of-the-Art Analytical Techniques for Detection and Quantification of this compound and Its Metabolites
The accurate detection and quantification of this compound and its labeled metabolites are paramount for the success of tracer experiments. Several sophisticated analytical techniques are employed for this purpose.
High-Resolution Liquid Scintillation Spectrometry
High-resolution liquid scintillation spectrometry (LSS), or liquid scintillation counting (LSC), is a cornerstone technique for quantifying the amount of 14C in a sample. nih.govnih.gov This method involves mixing the sample with a scintillation cocktail, a solution containing fluorescent compounds. cambridge.org The beta particles emitted by the decay of 14C excite the scintillators, which in turn emit photons of light. cambridge.org These light flashes are detected by photomultiplier tubes and converted into an electrical signal, the intensity of which is proportional to the energy of the beta particle. cambridge.org
Modern LSC instruments offer high efficiency and low background noise, enabling the detection of very low levels of radioactivity. iaea.orgjst.go.jp This sensitivity is crucial for accurately measuring the specific activity of this compound and quantifying its incorporation into various metabolites, which may be present in small amounts. nih.govnih.gov LSC is often used in conjunction with separation techniques like HPLC, where fractions are collected and then counted to determine the radioactivity of individual compounds. researchgate.net
| Parameter | Value | Reference |
| Purity | ≥ 97% | amerigoscientific.comlgcstandards.com |
| Specific Activity | > 240 mCi/mmol | amerigoscientific.com |
| Storage | -20°C | amerigoscientific.com |
| Shipping | Cooled | amerigoscientific.com |
Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography) Coupled with Radiometric Detection
Chromatographic techniques are fundamental to separating this compound and its various metabolites from complex biological matrices such as plasma, urine, and tissue homogenates. High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the analysis of non-volatile, polar compounds like sugars and their phosphorylated derivatives. In the context of this compound research, HPLC systems are often coupled with a radiometric detector, which measures the radioactivity of the eluting fractions.
The HPLC separation is typically achieved using columns tailored for carbohydrate analysis, such as amino-propyl or ion-exchange columns. The mobile phase composition is optimized to achieve resolution between the parent fructose and its metabolites. As the separated compounds exit the column, they pass through a flow-through radiometric detector. This detector contains a scintillant that emits light upon interaction with the β-particles emitted by the 14C isotope. The light is then detected by a photomultiplier tube, generating a signal proportional to the amount of radioactivity. This provides a quantitative measure of each radiolabeled species.
Gas Chromatography (GC) can also be utilized, particularly for volatile derivatives of fructose and its metabolites. nih.gov For GC analysis, non-volatile sugars must first be chemically derivatized to increase their volatility. nih.gov Common derivatization methods include oximation followed by silylation or acetylation. The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. Similar to HPLC, the effluent from the GC column can be passed through a radiometric detector to quantify the 14C-labeled compounds.
Table 1: HPLC Analysis of Radiolabeled Sugars
| Parameter | Description | Reference |
|---|---|---|
| Compound | D-Fructose, [14C(U)]- | amerigoscientific.com |
| Purity | ≥ 97% (HPLC purified) | amerigoscientific.com |
| Separation Mode | Not specified, but typically normal phase, ion-exchange, or ligand exchange for sugars. | shimadzu.com |
| Detection | Radiometric detection is used to quantify 14C-labeled compounds post-separation. | wuxiapptec.com |
Integration of Radiometric Detection with Mass Spectrometry for Metabolite Identification and Quantification
While radiometric detection provides excellent sensitivity and quantification of total radioactivity in a chromatographic peak, it does not provide structural information. To identify the chemical nature of the metabolites, mass spectrometry (MS) is integrated into the analytical workflow. The combination of liquid chromatography with both radiometric detection and mass spectrometry (LC-Radio-MS) is a powerful approach for comprehensive metabolite profiling. wuxiapptec.comnih.gov
In this setup, the eluent from the LC column is split. A portion is directed to the radiometric detector for quantification, while the remainder is introduced into the mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) data for the eluting compounds, which allows for the determination of their molecular weights. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ions, yielding characteristic fragmentation patterns that are used to elucidate the chemical structure of the metabolites. ijpras.com
This integrated approach allows for the direct correlation of a radioactive peak with a specific chemical entity. It enables the identification and quantification of known and unknown metabolites of this compound in a single analytical run. This is crucial for building a complete picture of the metabolic pathways. bioivt.com An approach has been developed to estimate the levels of drug-related metabolites in human plasma by using biologically derived [14C] metabolites from preclinical studies as standards, with their concentrations calculated based on radioactivity. nih.gov
Table 2: Techniques for Metabolite Identification
| Technique | Application in this compound Research | Reference |
|---|---|---|
| LC-MS/MS | Identification and structural elucidation of fructose metabolites. | ijpras.comfrontagelab.com |
| LC-Radio-MS | Simultaneous quantification and identification of radiolabeled metabolites. | wuxiapptec.comnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurements to determine elemental composition of metabolites. | ijpras.com |
Autoradiography and Quantitative Imaging Methodologies in Tissue Sections
To understand the distribution of this compound and its metabolites within the body at the tissue and organ level, quantitative whole-body autoradiography (QWBA) is an invaluable technique. criver.com This imaging method provides a visual and quantitative map of the radioactivity in thin sections of an entire animal.
The experimental procedure involves administering this compound to an animal. At selected time points, the animal is euthanized and rapidly frozen. The frozen carcass is then sectioned into very thin slices using a cryomicrotome. These sections are mounted onto a support and exposed to a phosphor imaging plate or photographic emulsion. slideshare.netplos.org The radiation from the 14C in the tissues creates a latent image on the detector. After a period of exposure, the image is developed, revealing the anatomical distribution of the radiolabel.
The intensity of the signal in different tissues is proportional to the concentration of the radiolabeled compound. By including a set of radioactive standards with known concentrations in the exposure, the signal intensity can be converted into quantitative data, providing the concentration of this compound and its metabolites in various organs and tissues. criver.com Studies have utilized this method to investigate the distribution of (U-14C)fructose in mice. amanote.com This technique is particularly useful for identifying potential sites of accumulation and metabolism. qps.com
Table 3: Findings from a Quantitative Whole-Body Autoradiography Study with [U-14C]glucose in Mice While this table refers to a study with glucose, the methodology is directly applicable to this compound research.
| Time Point | Tissues with Highest Autoradiographic Density | Reference |
|---|---|---|
| 1 minute | Abdominal cavity | nih.gov |
| 1 hour | Harder's gland, sublingual gland, duodenal glands, large intestinal mucosa, tongue | nih.gov |
| 3 weeks | No significant autoradiographic density present | nih.gov |
Elucidation of Carbohydrate Metabolic Pathways Using D Fructose Ul 14c
Fructose (B13574) Catabolism and Anabolism Fluxes
D-Fructose-UL-14C is instrumental in dissecting the flow of carbon from fructose into the central energy-producing and biosynthetic pathways of the cell.
In mammalian metabolism, particularly in the liver, fructose enters glycolysis by a different route than glucose. It is first phosphorylated to fructose-1-phosphate (B91348), which is then cleaved into the triose phosphates dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. nih.gov These three-carbon units can then enter the glycolytic pathway to be converted to pyruvate (B1213749) or serve as substrates for gluconeogenesis to produce glucose. nih.govescholarship.org
Studies utilizing this compound have demonstrated this partitioning. For instance, after intravenous injection of [U-14C]fructose in rats, the label is rapidly incorporated into glucose, glucose-6-phosphate, and UDP-glucose, key intermediates of gluconeogenesis and glycogen (B147801) synthesis. nih.gov Kinetic analysis of the specific radioactivity of these intermediates revealed that the glucose-6-phosphate pool is compartmented, with distinct gluconeogenic and glycolytic components. nih.gov This indicates that fructose-derived carbons are efficiently channeled towards glucose production. Research in humans has shown that a significant portion of ingested fructose is converted to glucose, with a mean conversion rate of about 41% within 3 to 6 hours. d-nb.inforesearchgate.net The primary pathway for this conversion involves the cleavage of fructose into triose phosphates, which then re-form glucose. Studies using specifically labeled fructose have calculated that approximately 95% of the fructose converted to glucose proceeds through this cleavage pathway. nih.gov
The appearance of the 14C label in lactate (B86563) also provides a measure of the glycolytic flux from fructose. d-nb.info A substantial fraction, estimated to be around a quarter of ingested fructose, can be converted to lactate within a few hours. researchgate.net
The pentose (B10789219) phosphate pathway (PPP) is crucial for producing NADPH and the precursors for nucleotide synthesis. core.ac.ukcsic.es Fructose-derived carbons can enter the PPP after being converted to glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. csic.es this compound allows for the tracing of these carbons through the non-oxidative and oxidative branches of the PPP.
Glycolytic and Gluconeogenic Carbon Flow Derived from this compound
Dynamics of Fructose-Glucose Interconversion
The interconversion of fructose and glucose is a central feature of hepatic carbohydrate metabolism. d-nb.info Isotope tracer studies with this compound have been essential for quantifying the dynamics of this process. When labeled fructose is administered, the liver rapidly converts it into labeled glucose, which is then released into the circulation. nih.gov
This process is so efficient that in some studies, after administering labeled fructose, the resulting labeled glucose in the blood can be used to study glucose metabolism itself. pnas.org The rate of this conversion can be influenced by various factors, including the presence of other sugars. For example, the presence of glucose can stimulate the phosphorylation of fructose, a key step in its metabolism. nih.gov Studies in humans have consistently shown that a major fate of ingested fructose is its conversion to glucose in the liver. d-nb.inforesearchgate.net The small intestine also plays a significant role, converting a substantial amount of dietary fructose into glucose and organic acids before it even reaches the liver. nih.gov
| Metabolic Fate | Percentage of Ingested Fructose (%) | Condition | Reference |
|---|---|---|---|
| Conversion to Glucose | 41.0 ± 10.5 | Non-exercising | researchgate.net |
| Oxidation to CO2 | 45.0 ± 10.7 | Non-exercising | researchgate.net |
| Oxidation to CO2 | 45.8 ± 7.3 | Exercising | researchgate.net |
| Conversion to Lactate | ~25 | Non-exercising | researchgate.net |
| Conversion to Plasma Triglycerides | <1 | Non-exercising | researchgate.net |
Glycogenesis and Glycogenolysis Tracing with this compound
This compound is a valuable tool for studying the synthesis (glycogenesis) and breakdown (glycogenolysis) of glycogen. Since fructose is readily converted to glucose-6-phosphate, a direct precursor for glycogen synthesis, the 14C label from fructose becomes incorporated into the glycogen polymer. nih.gov
Studies in rat liver have shown that after the administration of [U-14C]fructose, the label appears in UDP-glucose, the immediate donor for glycogen synthesis, and subsequently in glycogen itself. nih.gov This demonstrates a direct pathway from fructose to glycogen storage. The rate of incorporation can provide a measure of the glycogenic flux.
Conversely, by pre-labeling hepatic glycogen stores with this compound, the subsequent release of labeled glucose into the bloodstream can be monitored to quantify the rate of glycogenolysis. frontiersin.org This approach helps to distinguish between glucose released from glycogen stores and glucose produced via gluconeogenesis from other non-carbohydrate precursors. nih.gov
Substrate Partitioning and Intracellular Carbon Cycling via this compound
Cells must partition available substrates like fructose between immediate oxidation for energy, storage as glycogen or lipids, and biosynthesis of other molecules. This compound allows researchers to track this partitioning by measuring the distribution of the 14C label among various metabolic end-products like CO2, glucose, lactate, glycogen, and lipids. d-nb.infopsu.edu
For example, a review of human tracer studies found that within a few hours of ingestion, roughly 45% of fructose is oxidized to CO2, 41% is converted to glucose, and about 25% is converted to lactate (note that these fates are not mutually exclusive as lactate and glucose can be oxidized). researchgate.net Less than 1% is directly converted to plasma triglycerides in the short term. researchgate.net
These studies also reveal the extent of intracellular carbon cycling. For instance, the conversion of fructose to glucose and then back to glycolytic intermediates represents a form of carbon cycling. nih.gov Similarly, the simultaneous operation of glycolysis and gluconeogenesis, or the flux of carbons from glycolysis through the non-oxidative PPP and back into glycolysis, are examples of intracellular cycles that can be quantified using uniformly labeled fructose. csic.esnih.gov The ability to trace the complete carbon skeleton of fructose provides a comprehensive view of how this sugar is integrated into the cell's metabolic network. d-nb.info
| Substrate | % of Added 14C Respired as 14CO2 (Range across four soil types) | Reference |
|---|---|---|
| Glucose | 52 - 60 | psu.edu |
| Starch | 39 - 49 | psu.edu |
| Cinnamic Acid | 33 - 53 | psu.edu |
| Stearic Acid | 43 - 57 | psu.edu |
This table illustrates how this compound (a simple sugar like glucose) can be used in broader ecological studies to understand substrate partitioning and mineralization compared to other carbon sources.
D Fructose Ul 14c in Investigations of Lipid Metabolism
Quantification of De Novo Lipogenesis from D-Fructose-UL-14C Precursors
De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. This compound is an invaluable tool for quantifying the rate at which fructose (B13574) contributes to this process. By introducing this radiolabeled substrate into experimental models, researchers can measure the amount of ¹⁴C incorporated into newly synthesized fatty acids and triglycerides, providing a direct measure of fructose-driven DNL.
Studies in both human and animal models have consistently shown that fructose is a more potent inducer of hepatic DNL than glucose. karger.comportlandpress.com While only a small fraction of ingested fructose, typically less than 1%, is directly converted to plasma triglycerides in the short term, the chronic consumption of fructose can significantly enhance DNL. mdpi.comnih.govmdpi.com
Research using rat hepatocyte cultures has provided quantitative data on this conversion. When incubated with [¹⁴C]-fructose, liver cells readily incorporate the labeled carbon into lipids. This incorporation is further stimulated by the presence of insulin (B600854). For instance, in the absence of insulin, the presence of 2 mM fructose alongside 5 mM glucose resulted in a higher incorporation of the ¹⁴C label into lipids than from 7 mM glucose alone, highlighting fructose's potent role in driving lipid synthesis even at low physiological glucose concentrations. bioscientifica.com
Table 1: Incorporation of ¹⁴C from this compound into Hepatic Lipids in Rat Hepatocytes This interactive table summarizes findings on the influence of fructose and insulin on the incorporation of radiolabeled carbon into hepatic lipids.
| Condition | Substrate(s) | Insulin Presence | Relative ¹⁴C Incorporation into Lipids |
|---|---|---|---|
| 1 | [¹⁴C]-Glucose | Absent | Baseline |
| 2 | [¹⁴C]-Fructose | Absent | Increased |
| 3 | [¹⁴C]-Glucose | Present | 3-4 fold increase over baseline |
| 4 | [¹⁴C]-Fructose | Present | 3-4 fold increase over baseline |
| 5 | 5mM Glucose + 2mM [¹⁴C]-Fructose | Absent | Higher than 7mM Glucose alone |
| 6 | 5mM Glucose + 2mM [¹⁴C]-Fructose | Present | Higher than 7mM Glucose alone |
Data based on findings from studies on rat hepatocyte cultures. bioscientifica.com
Tracing this compound Derived Carbon into Adipose Tissue Lipid Accumulation
Beyond the liver, adipose tissue is a key site for lipid storage. Tracing studies with this compound have been instrumental in understanding how fructose carbon contributes to the expansion of fat depots. High fructose intake is known to promote the accumulation of white adipose tissue. nih.gov The use of radiolabeled fructose allows for the direct visualization and quantification of this metabolic fate.
Studies involving the oral administration of D-fructose-U-¹⁴C to rats have demonstrated its incorporation into the triglycerides of adipose tissue. nih.gov This indicates that carbon atoms from ingested fructose are transported through the bloodstream and are ultimately stored as fat in adipocytes.
More detailed investigations using human adipocytes and stable isotope tracers like [U-¹³C₆]-d-fructose have revealed the specific intracellular pathways. These studies show that fructose robustly stimulates anabolic processes within fat cells, including the de novo synthesis of fatty acids like palmitate. frontiersin.org Fructose-derived pyruvate (B1213749) enters the mitochondria and is converted to acetyl-CoA, the primary building block for fatty acid synthesis. frontiersin.org This newly synthesized palmitate can then be stored as triglycerides within the adipocyte or released into circulation. frontiersin.org
Table 2: Metabolic Fate of Fructose-Derived Carbon in Human Adipocytes This interactive table outlines the key anabolic processes stimulated by fructose in human adipocytes, as determined by stable isotope tracing.
| Metabolic Process | Effect of Fructose | Key Intermediate | End Product(s) |
|---|---|---|---|
| De Novo Fatty Acid Synthesis | Stimulated | Fructose-derived Acetyl-CoA | Palmitate, Triglycerides |
| Glutamate (B1630785) Synthesis | Stimulated | Fructose-derived Pyruvate | Glutamate |
| Free Palmitate Release | Augmented | Intracellular Palmitate | Released Palmitate |
Data based on findings from targeted stable isotope tracer fate association studies in human adipocytes. frontiersin.org
Analysis of Hepatic Lipid Synthesis and Secretion Pathways
The liver is the primary site of fructose metabolism and plays a central role in fructose-induced changes in lipid profiles. The use of this compound has been pivotal in dissecting the hepatic pathways of lipid synthesis and their subsequent secretion into the bloodstream. Upon entering hepatocytes, fructose is rapidly metabolized into precursors for both triglyceride and fatty acid synthesis. nih.govmdpi.comcapes.gov.br
In vitro studies using rat liver slices have demonstrated that the incorporation of [U-¹⁴C]fructose into fatty acids is dependent on the substrate concentration. At a concentration of 10 mM, the incorporation from fructose surpasses that from glucose. This highlights the liver's high capacity to convert fructose into fat, especially at elevated concentrations.
Once synthesized, these lipids are not merely stored in the liver. A significant portion is packaged into very-low-density lipoproteins (VLDL) and secreted into the circulation. nih.gov This process contributes to elevated levels of circulating triglycerides, a hallmark of metabolic syndrome. Furthermore, recent research has uncovered a novel pathway where dietary fructose is converted to acetate (B1210297) by the gut microbiota. This acetate is then transported to the liver and serves as a significant source of acetyl-CoA for lipogenesis, acting independently of the traditional citrate (B86180) cleavage pathway. frontiersin.org This finding underscores the complex interplay between diet, gut microbes, and hepatic lipid metabolism.
Table 3: Incorporation of [U-¹⁴C]Fructose into Hepatic Fatty Acids This interactive table shows the effect of substrate concentration on the incorporation of radiolabeled fructose into fatty acids in rat liver slices.
| Substrate | Concentration | Relative Incorporation into Fatty Acids |
|---|---|---|
| [U-¹⁴C]Glucose | 10 mM | Lower than Fructose |
| [U-¹⁴C]Fructose | 10 mM | Higher than Glucose |
| [U-¹⁴C]Glucose | 100 mM | Higher than Fructose |
| [U-¹⁴C]Fructose | 100 mM | Lower than Glucose |
Data based on findings from in vitro studies with rat liver slices.
D Fructose Ul 14c in Amino Acid and Protein Metabolism Studies
Contribution of Fructose-Derived Carbon to Amino Acid Biosynthesis via Anaplerotic Pathways
The carbon backbone of fructose (B13574) can be utilized for the de novo synthesis of non-essential amino acids. By using D-Fructose-UL-14C, researchers can follow the incorporation of the ¹⁴C label into various amino acids, thereby elucidating the metabolic pathways involved. Fructose enters glycolysis and can be converted into intermediates that feed into biosynthetic routes, including those for amino acids. medsci.orgfrontiersin.org
Anaplerotic reactions, which replenish intermediates of the tricarboxylic acid (TCA) cycle, are crucial for this process. taylorandfrancis.comnih.gov As TCA cycle intermediates are withdrawn for the synthesis of amino acids and other biomolecules, their replenishment is essential to maintain the cycle's function in energy production and biosynthesis. nih.gov Fructose metabolism contributes to anaplerosis by providing precursors that can be converted into TCA cycle intermediates. For instance, pyruvate (B1213749) derived from fructose glycolysis can be converted to oxaloacetate, a key anaplerotic substrate. nih.gov
Studies using isotopically labeled fructose have demonstrated its role in stimulating anabolic processes, including the synthesis of glutamate (B1630785). nih.gov Glutamate is derived from the TCA cycle intermediate α-ketoglutarate and serves as a precursor for the synthesis of other amino acids like glutamine and proline. nih.gov
A significant finding from tracer studies is the contribution of fructose to the serine synthesis pathway (SSP). nih.govnih.gov In certain cells, particularly cancer cells, fructose metabolism directs the glycolytic intermediate 3-phosphoglycerate (B1209933) into the SSP to produce serine. frontiersin.orgnih.gov Serine, in turn, is a precursor for other amino acids such as glycine (B1666218) and cysteine. This diversion of fructose-derived carbons is a key example of how fructose supports the biosynthesis of the building blocks necessary for cell proliferation. medsci.orgnih.gov
| Amino Acid | Key Metabolic Pathway | Fructose-Derived Precursor | Research Finding |
|---|---|---|---|
| Serine | Serine Synthesis Pathway (SSP) | 3-Phosphoglycerate | Fructose metabolism enhances the flux of glycolytic intermediates into the SSP, increasing serine production. nih.govmdpi.com |
| Glycine | From Serine | Serine | As a direct product of the SSP fueled by fructose, serine is readily converted to glycine. mdpi.com |
| Glutamate | TCA Cycle Anaplerosis | α-Ketoglutarate | Fructose metabolism increases the pool of TCA cycle intermediates, leading to elevated glutamate synthesis. nih.gov |
| Proline | From Glutamate | Glutamate | Increased availability of fructose-derived glutamate supports proline biosynthesis. |
| Aspartate | TCA Cycle Anaplerosis | Oxaloacetate | Fructose carbons replenish oxaloacetate in the TCA cycle, which can then be transaminated to form aspartate. |
Research Applications of this compound in Investigating Protein Glycation Mechanisms
Protein glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, which leads to the formation of Advanced Glycation End-products (AGEs). wikipedia.orgnih.gov AGEs are implicated in the aging process and the pathogenesis of various diseases, including diabetic complications. wikipedia.orgmdpi.com Fructose has been shown to be a more potent glycating agent than glucose. nih.govmdpi.com
The use of this compound is a powerful tool for studying the mechanisms of protein glycation. By labeling the fructose molecule, researchers can trace its covalent attachment to proteins and the subsequent chemical transformations that lead to AGEs. This technique allows for the quantitative analysis of the extent of glycation and the identification of specific glycation products. wur.nlcerealsgrains.org
In vitro studies have demonstrated that incubating proteins like albumin with fructose leads to a significant increase in protein oxidation and the formation of fluorescent AGEs compared to incubation with glucose. nih.gov The higher reactivity of fructose is attributed to its chemical structure, as it exists in the open-chain form to a greater extent than glucose, making its carbonyl group more accessible for reaction. nih.gov
Radiotracer studies using uniformly labeled ¹⁴C-fructose can elucidate the kinetics of the Maillard reaction, the complex series of reactions that results in AGEs. wur.nlcerealsgrains.org By measuring the incorporation of ¹⁴C into high-molecular-weight protein fractions over time, scientists can model the rate of formation of both early glycation products (like Amadori products) and late-stage AGEs. wur.nl This provides a detailed understanding of how different factors, such as temperature and pH, influence the reaction pathways. These investigations are crucial for developing strategies to inhibit AGE formation and mitigate its pathological consequences.
| Parameter | Fructose | Glucose | Reference |
|---|---|---|---|
| Relative Reactivity (Schiff Base Formation) | Approximately 7-10 times higher | Baseline | nih.govmdpi.com |
| AGE-related Fluorescence Generation | Significantly higher (e.g., >10-fold) | Lower | mdpi.com |
| Protein Cross-linking | Promotes polymerization and cross-linking | Less potent | |
| Formation of Carbonyls (Oxidized Protein Marker) | Marked increase | Moderate increase | |
| Key Intermediate Product | Heyns Product | Amadori Product | nih.gov |
Tissue Specific and Organ Specific Metabolic Investigations Utilizing D Fructose Ul 14c
Hepatic Metabolism and Disposition of D-Fructose-UL-14C
The liver is a primary site for fructose (B13574) metabolism. nih.gov Upon entering hepatocytes, this compound is rapidly phosphorylated by ketohexokinase (KHK) to form fructose-1-phosphate (B91348). jci.orgd-nb.info This initial step is notably faster than the phosphorylation of glucose. nih.gov The resulting [14C]fructose-1-phosphate is then cleaved by aldolase (B8822740) B into two triose phosphates: dihydroxyacetone phosphate (B84403) and glyceraldehyde. mdpi.com These labeled intermediates can then enter several metabolic pathways.
A significant portion of the 14C label from fructose is directed towards gluconeogenesis, leading to the formation of [14C]glucose and [14C]glycogen. physiology.orgmdpi.com Another major fate of the labeled carbons is their incorporation into lipids through de novo lipogenesis. nih.govjci.org Tracer studies using labeled fructose have demonstrated its potent ability to increase the synthesis of fatty acids and triglycerides. jci.orgnih.gov The 14C label can be found in both the glycerol (B35011) backbone and the fatty acid chains of newly synthesized triglycerides. jci.org These labeled lipids can be stored in the liver or secreted into the circulation as very-low-density lipoproteins (VLDL). mdpi.com
In studies with rats, orally administered [U-14C]fructose showed significant incorporation of the 14C label into the triglycerides of the liver and plasma. nih.gov This highlights the liver's role in converting dietary fructose into circulating fats.
| Metabolic Pathway | Key Enzymes | Major Labeled Products |
| Fructolysis | Ketohexokinase, Aldolase B | [14C]Fructose-1-phosphate, [14C]Dihydroxyacetone phosphate, [14C]Glyceraldehyde |
| Gluconeogenesis | Fructose-1,6-bisphosphatase, Glucose-6-phosphatase | [14C]Glucose, [14C]Glycogen |
| De Novo Lipogenesis | Acetyl-CoA carboxylase, Fatty acid synthase | [14C]Fatty acids, [14C]Triglycerides |
Skeletal Muscle Fructose Utilization and Storage
While the liver is the main organ for fructose metabolism, skeletal muscle can also utilize fructose, particularly under certain conditions. nih.gov Skeletal muscle lacks fructokinase but expresses hexokinase, which can phosphorylate fructose to fructose-6-phosphate (B1210287). mdpi.com This product can then enter the glycolytic pathway to generate energy or be used for glycogen (B147801) synthesis. mdpi.com
Studies involving intravenous infusion of fructose during exercise have shown that a portion of the administered fructose is taken up directly by exercising and resting muscle. physiology.orgphysiology.org In one study, approximately 28% of the infused fructose load was taken up by leg muscle. physiology.org The use of 2-deoxy-D-[1-14C]-glucose has been employed to measure glucose uptake in skeletal muscle, and similar tracer methodologies can be applied to study fructose transport. nih.gov The conversion of [2-3H]glucose to 3H2O is another method used to assess the coupled steps of glucose transport and phosphorylation, which can be adapted for fructose studies. physiology.org
Research has shown that fructose can contribute to muscle glycogen repletion after exercise, although it may be less efficient than glucose in this regard. physiology.org
| Process | Key Enzyme | Potential Labeled Products |
| Fructose Phosphorylation | Hexokinase | [14C]Fructose-6-phosphate |
| Glycolysis | Phosphofructokinase | [14C]Lactate, [14C]Pyruvate |
| Glycogen Synthesis | Glycogen synthase | [14C]Glycogen |
Adipose Tissue this compound Metabolism and Lipid Dynamics
Adipose tissue is another site where fructose can be metabolized. nih.gov Similar to skeletal muscle, adipocytes lack fructokinase but can phosphorylate fructose to fructose-6-phosphate via hexokinase. mdpi.com This allows the carbon skeleton of fructose to be used for energy or, more significantly, for the synthesis of lipids. mdpi.com
Studies using [U-13C6]-labeled fructose have confirmed that fructose is robustly metabolized in both pre-adipocytes and differentiated adipocytes. nih.gov Research in rats has demonstrated the incorporation of orally administered [U-14C]fructose into the triglycerides of adipose tissue. nih.gov This indicates that circulating fructose can be taken up by fat cells and contribute directly to fat storage. High-fructose diets have been shown to increase the adipogenic potential of adipocyte precursor cells, leading to accelerated adipocyte hypertrophy. mdpi.com
| Metabolic Process | Key Enzyme | Primary Labeled Products |
| Fructose Phosphorylation | Hexokinase | [14C]Fructose-6-phosphate |
| Lipogenesis | Acetyl-CoA carboxylase, Fatty acid synthase | [14C]Fatty acids, [14C]Triglycerides |
Renal Processing and Excretion of Fructose-Derived Metabolites
The kidneys play a role in both the metabolism and excretion of fructose and its byproducts. nih.govmdpi.com The proximal tubular cells of the kidney can metabolize fructose. biologists.com Studies using C14-labeled substrates in kidney slices from rats showed that the rate of fructose metabolism was greater than that of glucose. physiology.org The labeled carbon from fructose could be recovered in CO2, glycogen, and fatty acids. physiology.org
The kidneys are also involved in the reabsorption of filtered fructose from the urine. plos.org The transporter SGLT5 has been identified as a key player in this process. plos.org When renal reabsorption is impaired, fructose is excreted in the urine. plos.org Furthermore, fructose metabolism can lead to the production of uric acid, which is excreted by the kidneys. unil.ch Some studies have also investigated the potential conversion of fructose to oxalate, a component of kidney stones, with research in isolated rat hepatocytes showing a small but significant conversion of 14C-labelled fructose to oxalate. nih.gov
| Renal Process | Key Transporters/Enzymes | Labeled Molecules Involved |
| Fructose Metabolism | Ketohexokinase | [14C]Fructose, [14C]Glucose, [14C]Lactate |
| Fructose Reabsorption | SGLT5 | [14C]Fructose |
| Excretion of Metabolites | - | [14C]Uric acid, [14C]Oxalate (potential) |
Brain Fructose Uptake and Metabolic Fate
The brain's ability to utilize fructose is a topic of ongoing research. While glucose is the primary fuel for the brain, evidence suggests that fructose can cross the blood-brain barrier and be metabolized by brain cells. nih.gov Studies in rats using microdialysis have demonstrated that peripheral fructose infusion leads to increased fructose concentrations in the hypothalamus. nih.gov The fructose transporter GLUT5 has been identified in various brain cells, including microglia and neurons. nih.gov
However, the extent of fructose transport across the blood-brain barrier appears to be limited. nih.govplos.org Some studies using radiolabeled fructose injected into rat arteries showed minimal accumulation in the brain. nih.gov Interestingly, fructose concentrations in the cerebrospinal fluid can be higher than in the plasma, suggesting potential endogenous production of fructose within the brain from glucose via the polyol pathway. mdpi.complos.org
| Process | Key Transporters/Pathways | Key Findings |
| Blood-Brain Barrier Transport | GLUT5 (identified in brain cells) | Limited transport of peripheral fructose observed in some studies. nih.gov |
| Endogenous Production | Polyol Pathway (Glucose -> Sorbitol -> Fructose) | May contribute to fructose levels in the central nervous system. plos.org |
| Cellular Metabolism | - | Fructose can be metabolized by hippocampal microglia and cerebellar neurons. nih.gov |
Intestinal Absorption and First-Pass Metabolism of this compound
The small intestine is the initial site of fructose absorption and plays a crucial role in its first-pass metabolism. nih.govfrontiersin.org Dietary fructose is primarily absorbed by the glucose transporter 5 (GLUT5) on the apical membrane of enterocytes. nih.govnih.gov Once inside the intestinal cells, a significant portion of the fructose can be metabolized. frontiersin.org
Using stable isotope tracers, it has been shown that at low doses, as much as 90% of ingested fructose is cleared by the small intestine. frontiersin.org The intestinal cells express ketohexokinase and can convert [14C]fructose into [14C]fructose-1-phosphate. mdpi.com This can then be metabolized into other compounds like glucose, lactate (B86563), and alanine. frontiersin.org This "first-pass" effect means that only a fraction of the ingested fructose may reach the liver and systemic circulation, especially at lower intake levels. frontiersin.org Studies using 14C-radiolabeled D-fructose in mice have been instrumental in quantifying the extent of intestinal fructose uptake and its subsequent appearance in the portal circulation and various organs. elifesciences.org
| Process | Key Transporters/Enzymes | Metabolic Fate of 14C Label |
| Apical Absorption | GLUT5 | Uptake of [14C]Fructose into enterocytes |
| Intestinal Metabolism | Ketohexokinase, Aldolase B | Conversion to [14C]Fructose-1-phosphate, [14C]Glucose, [14C]Lactate |
| Basolateral Transport | GLUT2 | Transport of remaining [14C]Fructose and its metabolites to portal circulation |
Enzymatic Kinetics and Transport Mechanism Studies with D Fructose Ul 14c
Characterization of Fructose (B13574) Transporter (e.g., GLUT5, GLUT2) Activity and Regulation
The use of D-[U-14C]fructose has been instrumental in characterizing the activity and regulation of fructose transporters, primarily GLUT5 and GLUT2. These transporters are key to the absorption of dietary fructose.
Studies using D-[14C]fructose have helped determine the kinetic parameters of these transporters. For instance, the Michaelis-Menten constant (Km) for human GLUT5, which reflects the substrate concentration at which the transport rate is half of its maximum, has been determined to be in the range of 6-15 mM. nih.govnih.gov Specifically, one study using rat GLUT5 reconstituted in proteoliposomes reported a Km of 11 mM and a catalytic rate constant (kcat) of 43 s⁻¹. msvision.com These values indicate a lower affinity for fructose compared to the high-affinity glucose transporters for glucose. nih.gov
D-[U-14C]fructose uptake assays are also employed to investigate the specificity of these transporters. Competition assays, where the uptake of radiolabeled fructose is measured in the presence of other sugars, have confirmed that GLUT5 is highly specific for fructose. msvision.com For example, only D-fructose and its analogue 2,5-anhydro-D-mannitol were found to significantly inhibit the uptake of 14C-D-fructose by GLUT5. msvision.com
Furthermore, studies utilizing D-[14C]fructose have shed light on the regulation of these transporters. Research has shown that dietary fructose can up-regulate its own absorption by increasing the expression of GLUT5. nih.gov The role of other proteins in modulating fructose transport has also been investigated. For example, thioredoxin-interacting protein (Txnip) has been shown to interact with both GLUT2 and GLUT5, increasing cellular uptake of D-[14C]fructose. elifesciences.org In Caco-2 cells, co-expression of TXNIP with GLUT2 or GLUT5 led to a significant increase in radiolabeled fructose uptake compared to controls. elifesciences.org
The basolateral transport of fructose from the enterocyte into the bloodstream is mediated by GLUT2. nih.gov While GLUT5 is considered the primary apical fructose transporter, some studies have suggested a role for GLUT2 in apical transport as well, particularly with high fructose consumption. nih.govelifesciences.org However, studies in GLUT5-knockout mice using D-[14C]fructose have shown no facilitative fructose transport, challenging the significance of GLUT2's role in apical absorption. nih.gov
Interactive Data Table: Kinetic Parameters of Fructose Transporters
| Transporter | Substrate | Km (mM) | kcat (s⁻¹) | Cell/System Type | Reference |
| Human GLUT5 | D-Fructose | 11-15 | - | Oocytes, Brush-border membrane vesicles | nih.gov |
| Rat GLUT5 | D-Fructose | 11 | 43 | Reconstituted proteoliposomes | msvision.com |
| Human GLUT2 | D-Fructose | - | - | Oocytes | oup.com |
Note: '-' indicates data not specified in the provided sources.
Kinetic and Regulatory Studies of Fructokinase (Ketohexokinase) Using Labeled Fructose
D-[U-14C]fructose is a key substrate in kinetic and regulatory studies of fructokinase (also known as ketohexokinase, KHK), the first enzyme in the fructose metabolic pathway. nih.gov These studies are crucial for understanding how the body processes fructose and the implications of this metabolism.
Fructokinase exists in two main isoforms, KHK-C and KHK-A, which exhibit different kinetic properties. nih.govnih.gov Assays using D-[U-14C]fructose have been essential in characterizing these differences. KHK-C, predominantly found in the liver, intestine, and kidney, has a high affinity (low Km) for fructose. nih.gov In contrast, KHK-A, which is more widely distributed, has a much lower affinity (higher Km) for fructose, around 8 mM. nih.govnih.gov This suggests that KHK-A is less efficient at phosphorylating fructose at typical physiological concentrations. nih.gov
Kinetic studies with D-[U-14C]fructose have determined the reaction velocity and substrate affinity of fructokinase in various tissues. For example, in heated homogenates of pancreatic islets, the phosphorylation rate of 50 µM D-[U-14C]fructose was measured, and the Km for fructose was determined to be approximately 0.8 mM. core.ac.uk This low Km value is consistent with the presence of the high-affinity KHK-C isoform.
The use of radiolabeled fructose also allows for the investigation of the regulatory aspects of fructokinase. Unlike phosphofructokinase, a key regulatory enzyme in glycolysis, fructokinase activity is not inhibited by high levels of ATP. wikipedia.org This lack of feedback inhibition means that fructose can be rapidly phosphorylated to fructose-1-phosphate (B91348), a process that can lead to transient depletion of cellular ATP. nih.govexplorationpub.com
Furthermore, D-[U-14C]fructose has been used to study the effects of various compounds on fructokinase activity. For instance, in pea seeds, the product D-fructose 6-phosphate was found to cause hyperbolic-noncompetitive inhibition with respect to both fructose and MgATP. nih.gov
Interactive Data Table: Kinetic Properties of Fructokinase Isoforms
| Isoform | Km for Fructose (mM) | Tissue Distribution | Reference |
| KHK-C | Low (<<1) | Liver, Intestine, Kidney | nih.gov |
| KHK-A | ~8 | Widely distributed | nih.gov |
| Pancreatic Islet Fructokinase | ~0.8 | Pancreatic Islets | core.ac.uk |
Investigation of Aldolase (B8822740) B Activity and its Role in Fructose Metabolism
The investigation of Aldolase B activity, a crucial enzyme in the fructose metabolic pathway, has been significantly advanced by the use of D-Fructose-UL-14C. Aldolase B cleaves fructose-1-phosphate (the product of fructokinase) into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. microbenotes.com
A sensitive radioisotopic method for assaying Aldolase B activity utilizes D-[U-14C]fructose-1-phosphate, which is synthesized from D-[U-14C]fructose using fructokinase. nih.gov This method allows for precise measurement of enzyme activity in various tissues. Using this technique, normal Aldolase B activity has been quantified in human liver, kidney, and intestine. nih.gov
The use of radiolabeled substrates has been particularly important in studying Hereditary Fructose Intolerance (HFI), a genetic disorder caused by a deficiency in Aldolase B. nih.govgutnliver.org In individuals with HFI, the Aldolase B activity in the liver and intestine is less than 10% of normal values. nih.gov Kinetic studies using D-[U-14C]fructose-1-phosphate have revealed that in HFI patients, the Lineweaver-Burk plots are hyperbolic, indicating a structural alteration in the enzyme. nih.gov
The Km value of Aldolase B for fructose-1-phosphate has been determined to be approximately 1.0-2.2 mmol/L in normal human tissues using this radioisotopic assay. nih.gov This information is vital for understanding the enzyme's function under normal physiological conditions and how its activity is altered in disease states.
Interactive Data Table: Aldolase B Activity in Human Tissues
| Tissue | Normal Activity (nmol/min per mg of protein) | Km for Fructose-1-phosphate (mmol/L) | Reference |
| Liver | 2.4-10.0 | ~1.0-2.2 | nih.gov |
| Kidney | 3.6-3.8 | ~1.0-2.2 | nih.gov |
| Intestine | 4.2-10.0 | ~1.0-2.2 | nih.gov |
Determination of Reaction Rates for Other Key Enzymes in Fructose Metabolic Pathways
Beyond the primary enzymes, this compound is also used to determine the reaction rates and contributions of other enzymes involved in fructose metabolism. While fructokinase is the principal enzyme for fructose phosphorylation, other enzymes like hexokinase can also phosphorylate fructose, albeit with a much lower affinity. nih.gov The use of D-[U-14C]fructose allows for the differentiation of these activities. For example, in pancreatic islet homogenates, after heat treatment to destroy hexokinases, the remaining phosphorylation of D-[U-14C]fructose could be attributed specifically to fructokinase. core.ac.uk
Isotopic tracer studies in humans using 14C-labeled fructose have provided a comprehensive view of the metabolic fate of dietary fructose. These studies have shown that a significant portion of ingested fructose is oxidized. researchgate.net The mean oxidation rate of dietary fructose in non-exercising individuals is approximately 45% within 3-6 hours. researchgate.net
Furthermore, these tracer studies have quantified the conversion of fructose to other metabolites. For instance, about 41% of ingested fructose can be converted to glucose. researchgate.net A smaller fraction, less than 1%, is directly converted to plasma triglycerides. researchgate.net Additionally, a substantial amount, roughly a quarter of the ingested fructose, can be converted to lactate (B86563) within a few hours. researchgate.net
The use of D-[U-14C]fructose in isolated nerve endings has also helped to elucidate fructose metabolism in the brain. These studies have shown that fructose can be metabolized and its carbon skeleton can be incorporated into amino acids like glutamate (B1630785), aspartate, and GABA. researchgate.net
Interactive Data Table: Metabolic Fate of Ingested D-[14C]Fructose in Humans (Non-exercising)
| Metabolic Pathway | Percentage of Ingested Fructose | Time Frame (hours) | Reference |
| Oxidation | ~45% | 3-6 | researchgate.net |
| Conversion to Glucose | ~41% | 3-6 | researchgate.net |
| Direct Conversion to Plasma Triglycerides | <1% | - | researchgate.net |
| Conversion to Lactate | ~25% | A few hours | researchgate.net |
Note: '-' indicates data not specified in the provided sources.
Quantitative Metabolic Flux Analysis and Modeling Utilizing D Fructose Ul 14c Data
Application of Isotopic Dilution Techniques for Pool Size and Turnover Rate Determination
Isotopic dilution is a fundamental technique used in metabolic research to determine the size of a metabolite pool and its turnover rate. The principle relies on introducing a known amount of an isotopically labeled compound, such as D-Fructose-UL-14C, into a biological system and then measuring the extent to which the label is diluted by the endogenous, unlabeled pool of the same metabolite. unil.ch
The turnover rate of a metabolite pool refers to the rate at which the metabolite is both synthesized and consumed. nih.gov In a steady state, these rates are equal. By introducing this compound and monitoring the specific activity (the ratio of radioactive to non-radioactive molecules) of the fructose (B13574) pool over time, the turnover rate can be calculated. cambridge.org For instance, a primed continuous infusion of the tracer can be used to achieve a steady-state specific activity in the blood, from which the turnover rate can be determined. cambridge.orgnih.gov
The size of the metabolite pool can also be estimated using isotopic dilution. nih.gov By measuring the specific activity of the pool after the introduction of a known quantity of this compound, the extent of dilution allows for the calculation of the total amount of fructose present in the compartment being studied. This technique has been instrumental in understanding glucose kinetics and can be similarly applied to fructose metabolism. nih.gov
Table 1: Illustrative Data for Fructose Turnover Rate Determination
This table illustrates the type of data that would be collected in an isotopic dilution experiment to determine fructose turnover. The specific activity of plasma fructose is measured over time following the administration of this compound.
| Time (minutes) | Plasma Fructose Specific Activity (dpm/μmol) |
|---|---|
| 0 | 0 |
| 10 | 1500 |
| 20 | 1250 |
| 30 | 1100 |
| 60 | 950 |
| 90 | 800 |
| 120 | 700 |
Note: This table is for illustrative purposes to demonstrate the concept and does not represent actual experimental data.
Development and Validation of Compartmental Models for this compound Metabolism
Compartmental models are mathematical tools used to describe the distribution and flux of metabolites between different pools or "compartments" within a biological system. ucl.ac.uk These compartments can represent physically distinct locations, such as organelles (e.g., cytosol, mitochondria) or different tissues, or they can be chemically distinct pools of the same metabolite. The use of this compound provides the dynamic data necessary to build and validate these models.
The development of a compartmental model for fructose metabolism involves defining the relevant compartments and the fluxes between them. For example, a model of hepatic fructose metabolism might include compartments for plasma fructose, intracellular fructose, fructose-1-phosphate (B91348), and subsequent metabolites in glycolysis and gluconeogenesis. ucl.ac.uk The rates of conversion between these metabolites are represented by differential equations.
By introducing this compound and measuring the time course of radioactivity in each of the defined metabolite pools, the parameters of the model (i.e., the flux rates) can be estimated. For example, a study on carbohydrate metabolism in Lolium perenne used a four-pool model (sucrose, glucose, fructose, and fructan) and dynamic 13C labeling to determine fluxes. researchgate.net A similar approach with this compound would involve tracking the distribution of the 14C label through the various intermediates of fructose metabolism. The model is validated by assessing its ability to reproduce the experimental data. These models can reveal complex metabolic behaviors, such as futile cycling, where a metabolite is simultaneously synthesized and degraded. nih.gov
Table 2: Example of a Simplified Compartmental Model for Fructose Metabolism
This table outlines the basic components of a hypothetical compartmental model for fructose metabolism in a liver cell.
| Compartment | Description | Input Fluxes | Output Fluxes |
|---|---|---|---|
| Plasma Fructose | Fructose in the bloodstream | Dietary intake | Uptake by liver |
| Intracellular Fructose | Fructose inside the hepatocyte | Uptake from plasma | Phosphorylation to Fructose-1-Phosphate |
| Fructose-1-Phosphate | First intermediate of fructose metabolism | Phosphorylation of fructose | Cleavage into triose phosphates |
| Triose Phosphates | Glyceraldehyde-3-phosphate and Dihydroxyacetone phosphate (B84403) | Cleavage of Fructose-1-Phosphate | Entry into glycolysis/gluconeogenesis |
Note: This table is a simplified representation for illustrative purposes.
Metabolic Control Analysis (MCA) Using this compound Tracer Data
Metabolic Control Analysis (MCA) is a quantitative framework for understanding how the control of flux through a metabolic pathway is distributed among the different enzymes in that pathway. nih.gov It introduces the concept of the flux control coefficient (FCC), which quantifies the fractional change in pathway flux that results from a fractional change in the activity of a specific enzyme. libretexts.orgdbkgroup.org The summation theorem of MCA states that the sum of all flux control coefficients in a pathway is equal to one, implying that control is often shared among multiple enzymes. libretexts.org
This compound tracer data can be used to perform MCA by measuring the steady-state flux through a pathway of interest under different conditions. By perturbing the activity of a specific enzyme (e.g., through genetic modification or the use of a specific inhibitor) and measuring the resulting change in the flux of 14C from fructose into a downstream product, the flux control coefficient for that enzyme can be determined. researchgate.net
Table 3: Hypothetical Flux Control Coefficients for Fructose Metabolism
This table presents a hypothetical scenario of flux control coefficients for key enzymes in the initial steps of fructose metabolism, illustrating how control might be distributed.
| Enzyme | Flux Control Coefficient (CJE) |
|---|---|
| Fructokinase | 0.65 |
| Aldolase (B8822740) B | 0.25 |
| Triokinase | 0.10 |
Note: These values are hypothetical and for illustrative purposes only. The sum of FCCs for all enzymes in the pathway would equal 1.0.
Influence of Physiological and Experimentally Induced Pathophysiological Conditions on D Fructose Ul 14c Metabolism in Research Models
Impact of Dietary Manipulations and Nutrient Interactions on Fructose (B13574) Metabolism
The metabolic processing of D-fructose is significantly influenced by the surrounding nutritional context. The presence of other macronutrients, particularly glucose, can alter the rate and pathways of fructose utilization. Isotopic tracer studies using labeled fructose have been instrumental in elucidating these interactions.
Research has shown that when D-fructose is ingested alongside glucose, its oxidation rate is significantly enhanced. In exercising human subjects, the mean oxidation rate of fructose consumed alone was approximately 45.8%, but when combined with glucose, the oxidation rate of the mixed sugars increased to around 66.0%. researchgate.netresearchgate.netnih.gov This suggests a synergistic relationship where the presence of glucose facilitates a more rapid energy extraction from fructose. One proposed mechanism is that co-ingestion of glucose enhances the absorption of fructose, which can otherwise be subject to malabsorption when consumed in large quantities alone. d-nb.info
Dietary fiber also represents a significant interacting nutrient. Certain types of fiber can impact the absorption of nutrients by altering gastrointestinal motility or through binding effects, which could indirectly affect the availability of fructose for metabolism. pressbooks.pubunu.edu
Furthermore, studies in animal models of chronic kidney disease (CKD) have revealed other nutrient interactions. In rats with induced CKD, a diet high in fructose was found to inhibit the intestinal absorption of calcium. nih.gov Using D-[14C]fructose alongside calcium isotopes in such models could further delineate the mechanisms behind this adverse interaction.
Table 1: Effect of Glucose Co-Ingestion on Fructose Oxidation This table is generated based on data reported in literature reviews of isotopic tracer studies.
| Condition | Substrate Ingested | Mean Oxidation Rate (± SD) | Study Population |
| Exercise | Fructose alone | 45.8% (± 7.3%) | Exercising Subjects |
| Exercise | Fructose + Glucose | 66.0% (± 8.2%) | Exercising Subjects |
| Rest | Fructose alone | 45.0% (± 10.7%) | Non-exercising Subjects |
Hormonal Regulation of D-Fructose-UL-14C Metabolism in Experimental Systems
The intricate network of hormones that governs energy homeostasis plays a crucial role in directing the metabolic fate of fructose. Key hormones including insulin (B600854), glucagon (B607659), and growth hormone can modulate the enzymatic pathways involved in fructose processing, particularly in the liver.
Glucagon, often considered a counter-regulatory hormone to insulin, influences gluconeogenesis—the synthesis of glucose from non-carbohydrate precursors. Studies using isolated rat hepatocytes have shown that glucagon can stimulate the conversion of fructose-derived metabolites into glucose. nih.govpnas.org For instance, glucagon was found to activate the conversion of fructose diphosphate (B83284) to fructose 6-phosphate and suppress the conversion of phosphoenolpyruvate (B93156) to pyruvate (B1213749), effectively redirecting the carbon skeletons from this compound towards glucose production. nih.gov Conversely, insulin can inhibit the effects of glucagon. nih.gov Administration of D-fructose itself has been shown to stimulate insulin release and decrease glucagon secretion in perfused rat pancreas models, highlighting a direct feedback loop. nih.gov
Epinephrine also plays a role, with studies showing it can stimulate glucose synthesis from fructose precursors, although its maximal effect is less potent than that of glucagon. nih.gov
More recently, the growth hormone (GH)/insulin-like growth factor (IGF-1) signaling pathway has been identified as a key regulator of hepatic fructose metabolism. This pathway appears to antagonize the activity of ketohexokinase (KHK), the primary enzyme for fructose phosphorylation. biorxiv.org In transgenic mouse models, enhanced GH signaling led to reduced KHK levels, while reduced GH activity resulted in increased KHK expression. biorxiv.org The use of this compound in such models would be invaluable for confirming how these hormonal changes directly impact the flux of fructose through fructolysis versus other potential pathways.
Table 2: Hormonal Effects on Fructose Precursor Metabolism in Isolated Rat Hepatocytes This table summarizes findings on the hormonal control of gluconeogenesis from fructose-related substrates.
| Hormone | Effect on Gluconeogenesis from Fructose/Precursors | Key Mechanistic Insight |
| Glucagon | Stimulates | Activates fructose-1,6-bisphosphatase, inhibits pyruvate kinase. nih.gov |
| Insulin | Inhibits glucagon-stimulated gluconeogenesis | Counteracts the signaling cascade initiated by glucagon. nih.gov |
| Epinephrine | Stimulates (less potent than glucagon) | Mediated largely by the alpha-adrenergic receptor. nih.gov |
| Growth Hormone / IGF-1 | Antagonizes | Downregulates the expression of Ketohexokinase (KHK). biorxiv.org |
Analysis of Fructose Disposition in Genetically Modified Animal Models
Genetically modified animal models provide powerful tools to dissect the specific roles of enzymes and transporters in fructose metabolism. By knocking out or overexpressing key genes, researchers can trace the flow of this compound through alternative metabolic routes.
A prime example is the ketohexokinase (KHK) knockout (KO) mouse. KHK is the first and rate-limiting enzyme in hepatic fructose metabolism. In studies using isotopically labeled fructose ([13C]-fructose), KHK KO mice showed markedly elevated levels of fructose in plasma and urine after a fructose challenge compared to wild-type (WT) mice. physiology.orgnih.gov Furthermore, the conversion of labeled fructose into plasma glucose and lactate (B86563) was significantly reduced. physiology.orgnih.gov These mice were protected from fructose-induced fatty liver and insulin resistance, demonstrating that the metabolism of fructose via KHK is necessary for its adverse effects. nih.govmdpi.com Interestingly, KHK KO mice showed significant levels of fructose-6-phosphate (B1210287) in skeletal muscle, suggesting that in the absence of KHK, fructose is shunted to and metabolized by hexokinase in muscle tissue. nih.gov
Similarly, studies in GLUT5 KO mice have been crucial. GLUT5 is the primary transporter responsible for fructose absorption in the small intestine. GLUT5 KO mice are protected from fructose-induced increases in the expression of fructolytic and gluconeogenic genes in the intestine, indicating that fructose transport into the enterocyte is a prerequisite for these regulatory effects. nih.gov
Another critical regulator is the Carbohydrate-Responsive Element-Binding Protein (ChREBP), a transcription factor that activates genes involved in sugar metabolism. ChREBP KO mice fed a high-fructose diet show impaired induction of intestinal GLUT5 and fructolytic enzymes. bmbreports.org This highlights the essential role of ChREBP in the intestine's adaptation to high fructose loads. bmbreports.org Using this compound in these ChREBP KO mice would allow researchers to quantify the reduced intestinal metabolism and the subsequent shunting of unmetabolized fructose to the colon or circulation.
Table 3: Fructose Metabolism in Genetically Modified Mouse Models This table is a composite of findings from studies on various knockout (KO) mouse models.
| Genetically Modified Model | Key Gene Affected | Primary Phenotype related to Fructose Metabolism | Inferred Fate of this compound |
| KHK KO | Ketohexokinase | Reduced conversion to glucose and lactate; elevated plasma fructose. physiology.orgnih.gov | Increased excretion; potential shunting to hexokinase pathway in muscle. nih.gov |
| GLUT5 KO | Fructose Transporter 5 | Prevents fructose-induced gene expression in the intestine. nih.gov | Reduced intestinal absorption and metabolism. |
| ChREBP KO | Transcription Factor | Impaired induction of intestinal fructolytic and gluconeogenic enzymes. bmbreports.org | Decreased intestinal metabolism, leading to malabsorption. bmbreports.org |
Investigation of Metabolic Perturbations (e.g., experimentally induced insulin resistance, obesity) using this compound Tracing
High-fructose feeding in animal models is a well-established method for inducing metabolic perturbations that mimic human conditions like insulin resistance, obesity, and metabolic syndrome. physiology.org The application of this compound in these models is essential for uncovering the precise metabolic rewiring that leads to pathology.
In animal models of insulin resistance, such as the fructose-fed Syrian hamster, there is a characteristic metabolic dyslipidemia, featuring an overproduction of very-low-density lipoprotein (VLDL) by the liver. nih.gov Tracing this compound in this model would demonstrate a significant incorporation of fructose-derived carbons into the glycerol (B35011) backbone and fatty acid chains of triglycerides packaged into VLDL particles. Studies have shown that fructose feeding leads to increased expression of fatty acid synthase (FAS), a key lipogenic enzyme. nih.gov
Similarly, rat models of diet-induced obesity and type 2 diabetes, such as the University of California, Davis-T2DM (UCD-T2DM) rat, show an accelerated onset of diabetes when fed a high-fructose diet. physiology.org This is associated with impaired insulin sensitivity and increased plasma triglycerides. physiology.org Using this compound could help determine if this acceleration is due to an increased flux of fructose towards pathogenic pathways like de novo lipogenesis and inflammatory mediator production, which can exacerbate insulin resistance and β-cell dysfunction. scispace.com Fructose metabolism has been shown to induce hepatic insulin resistance by several mechanisms, including the promotion of DNL, impairment of fatty acid oxidation, and induction of endoplasmic reticulum stress. scispace.comnih.gov
Studies have also shown that fructose consumption promotes visceral adipose deposition. researchgate.net Tracing this compound to adipose tissue can help quantify the direct contribution of fructose to fat storage in different depots and its role in adipose tissue inflammation, a key factor in systemic insulin resistance. nih.gov
By quantifying the flux of this compound into various metabolic end-products—such as CO2 (oxidation), glucose (gluconeogenesis), glycogen (B147801), lactate, and lipids—researchers can create a detailed map of how fructose utilization is altered in states of obesity and insulin resistance, providing crucial information for developing therapeutic strategies.
Table 4: Fructose-Induced Metabolic Perturbations and Potential this compound Tracer Applications
| Experimental Model / Condition | Observed Metabolic Perturbation | Application of this compound Tracing |
| Fructose-fed Hamster | Hepatic overproduction of VLDL-triglycerides. nih.gov | Quantify incorporation of 14C into newly synthesized triglycerides and secreted lipoproteins. |
| UCD-T2DM Rat on High-Fructose Diet | Accelerated diabetes onset, hypertriglyceridemia. physiology.org | Trace fructose carbons to hepatic lipid stores and assess flux through gluconeogenesis vs. lipogenesis. |
| Rodent Models of Diet-Induced Obesity | Increased visceral adiposity, hepatic steatosis. physiology.orgresearchgate.net | Measure 14C accumulation in different adipose depots and liver lipids. |
| General Insulin Resistance | Impaired hepatic insulin signaling, increased de novo lipogenesis. scispace.comnih.gov | Determine the rate of fructose conversion to lipids and its contribution to hepatic diacylglycerol pools, which interfere with insulin signaling. |
Comparative Tracer Studies and Advanced D Fructose Ul 14c Applications
Comparative Analysis of D-Fructose-UL-14C with D-Glucose-UL-14C or Stable Isotope Labeled Counterparts (e.g., 13C)
Comparative studies involving this compound and its glucose counterpart, D-Glucose-UL-14C, have revealed distinct metabolic fates for these two monosaccharides. While both are key energy sources, their pathways of absorption, tissue uptake, and subsequent metabolic processing differ significantly.
Research on the metabolism of D-[U-14C]-glucose and D-[U-14C]-fructose in the heart has shown that radioactive lactic acid was detected with D-[U-14C]-glucose but not with D-[U-14C]-fructose. nih.gov Furthermore, the heart incorporated more radioactivity into glycogen (B147801) from D-[U-14C]-glucose than from D-[U-14C]-fructose, suggesting that glucose is a more readily utilized substrate for glycogen repletion in cardiac muscle. nih.gov In fibroblast cells from individuals with hereditary fructose (B13574) intolerance (HFI), it was observed that while the uptake of D-fructose was similar to controls, these cells consumed less glucose and incorporated significantly less [U-14C]D-glucose and [U-14C]D-fructose into lipids. nih.gov
Studies utilizing stable isotopes, such as ¹³C-labeled fructose, offer a non-radioactive alternative for tracing metabolic pathways. A study using [U-¹³C]fructose in children with and without hereditary fructose intolerance (HFI) demonstrated that hepatic conversion of fructose to glucose was significantly lower in HFI patients. nih.gov This ¹³C NMR-based method allowed for a quantitative determination of fructose metabolism pathways, revealing that only about half of the hepatic fructose conversion to glucose occurs via the expected fructose-1-phosphate (B91348) aldolase (B8822740) pathway. nih.gov This highlights the ability of stable isotopes to provide detailed insights into metabolic flux.
The choice between uniformly labeled (UL) and position-specifically labeled tracers also impacts the experimental outcomes. For instance, G-[1-¹⁴C]glucose is well-suited for quantifying the pentose (B10789219) phosphate (B84403) pathway, while G-[6-¹⁴C]glucose helps to distinguish between glycolysis and the pentose phosphate pathway. nih.gov Similarly, the use of doubly labeled [³H, ¹⁴C]glucose allows for the simultaneous determination of glucose replacement rates and carbon recycling. physiology.org
Distinctive Advantages and Limitations of 14C-Labeled Fructose in Relation to Other Isotopic Labels (e.g., 13C, 3H)
The selection of an isotopic label—be it ¹⁴C, ¹³C, or ³H (tritium)—is contingent on the specific research question, the required sensitivity, and safety considerations.
Advantages of ¹⁴C-Labeled Fructose:
High Sensitivity: ¹⁴C is a radioisotope, and its decay can be detected with extremely high sensitivity using techniques like liquid scintillation counting and accelerator mass spectrometry (AMS). pharmaron.com This allows for the detection of very low concentrations of the tracer and its metabolites.
Long Half-Life: With a half-life of approximately 5,730 years, ¹⁴C requires no correction for radioactive decay during the course of most biological experiments. openmedscience.com
Established Methodologies: The use of ¹⁴C in metabolic research is a well-established practice with a vast body of literature and standardized protocols. nih.gov
Limitations of ¹⁴C-Labeled Fructose:
Radioactivity and Safety Concerns: The primary drawback of ¹⁴C is its radioactivity, which necessitates specialized handling procedures, licensed facilities, and gives rise to radioactive waste. nih.gov In recent years, there has been a trend toward favoring stable isotopes like ¹³C in human studies to avoid radiation exposure. humankinetics.com
Potential for Impurities: Commercially available radiolabeled compounds can sometimes contain highly lipophilic radioactive impurities that may lead to an overestimation of tissue uptake and permeability. researchgate.net
Cost and Synthesis Challenges: The synthesis of ¹⁴C-labeled compounds starts from Ba[¹⁴C]CO₃, a product of nuclear reactors, and often involves multi-step, time-consuming, and expensive processes that generate significant radioactive waste. nih.govacs.org
Comparison with Other Isotopic Labels:
| Isotope | Key Advantages | Key Limitations |
| ¹⁴C | High sensitivity, long half-life, established methods. openmedscience.com | Radioactive, potential for impurities, costly synthesis. nih.govresearchgate.netacs.org |
| ¹³C | Stable (non-radioactive), allows for detailed flux analysis via mass spectrometry and NMR. nih.govnih.gov | Lower sensitivity than ¹⁴C, requires more sophisticated and expensive analytical equipment. humankinetics.com |
| ³H | High specific activity can be achieved. | Weaker beta emitter than ¹⁴C, potential for isotope effects, and the label can be lost as water. physiology.orgpsu.edu |
The use of ¹³C stable isotopes, for example, allows for the safe administration to human subjects and can provide detailed information on the positional distribution of the label within metabolites, which is crucial for flux analysis. nih.govnih.gov However, the natural abundance of ¹³C can sometimes complicate the analysis, and achieving a high tracer-to-tracee ratio may require dietary modifications. humankinetics.com Tritium (³H) labeling offers high specific activity, but the label can be lost as tritiated water during metabolic processes, which can complicate the interpretation of results. physiology.orgpsu.edu
Integration of this compound Tracing with Advanced Omics Technologies (e.g., Metabolomics, Fluxomics, Proteomics)
The integration of this compound tracing with "omics" technologies has revolutionized our understanding of metabolic networks. This synergistic approach allows researchers to move beyond simple pathway identification to a more dynamic and quantitative analysis of cellular metabolism.
Metabolomics and Fluxomics:
Metabolomics, the large-scale study of small molecules, provides a snapshot of the metabolic state of a cell or organism. plos.org When combined with ¹⁴C or ¹³C tracers, it evolves into fluxomics, which aims to quantify the rates of metabolic reactions. nih.gov For instance, a study combining metabolomics and fluxomics in maize embryos used ¹³C-labeling to reveal that a significant portion of carbon from glycolysis enters the tricarboxylic acid (TCA) cycle through anaplerotic pathways to support fatty acid synthesis. nih.gov
In human adipocytes, a stable isotope-based dynamic profiling method using [U-¹³C₆]-d-fructose demonstrated that fructose robustly stimulates anabolic processes, including glutamate (B1630785) and de novo fatty acid synthesis. nih.gov This targeted stable isotope tracer fate association method allowed for the analysis of metabolic fluxes in response to varying fructose concentrations. nih.gov Similarly, studies in Pseudomonas putida have employed a multi-omics approach, including stable isotope tracers, metabolomics, fluxomics, and proteomics, to understand the co-utilization of different carbon sources. researchgate.net
Proteomics:
Proteomics, the study of the entire protein complement of a cell, can be integrated with isotopic labeling to understand how changes in protein expression correlate with metabolic fluxes. For example, in P. putida, changes in protein abundance only partially predicted the metabolic flux changes observed when cells were grown on a mixture of glucose and benzoate, indicating that metabolite levels and enzyme phosphorylation also play crucial regulatory roles. researchgate.net Combining ¹⁴C radiolabeling with molecular biology techniques allows for the investigation of interactions between drugs and specific enzymes or receptors. openmedscience.com
Development of Novel Analytical Platforms and Methodologies for Enhanced Fructose-UL-14C Tracing
Continuous advancements in analytical technologies are enhancing the capabilities of fructose-UL-¹⁴C tracing studies.
Advanced Analytical Platforms:
Accelerator Mass Spectrometry (AMS): AMS offers significantly higher sensitivity than traditional methods like liquid scintillation counting, enabling the use of much smaller doses of ¹⁴C-labeled compounds. pharmaron.com This is particularly advantageous for studying low-concentration metabolites or for use in human studies where minimizing radiation exposure is paramount. pharmaron.com
High-Performance Liquid Chromatography (HPLC): Modern HPLC systems are crucial for the purification of radiolabeled compounds to ensure high radiochemical purity and for the separation and quantification of labeled metabolites in complex biological samples. amerigoscientific.comucsd.edu
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These platforms are central to metabolomics and fluxomics studies using stable isotopes. humankinetics.complos.org They allow for the separation, identification, and quantification of a wide range of metabolites and their isotopologues. plos.org The development of chip-based nanoflow LC systems coupled to high-resolution mass spectrometers has enabled the comprehensive isotopic labeling analysis of cell-surface glycosylation. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful non-invasive technique for determining the positional distribution of ¹³C labels in metabolites, providing detailed insights into metabolic pathways and fluxes in vivo. nih.gov
Novel Methodologies:
Late-Stage Radiolabeling: To overcome the challenges of traditional multi-step radiosynthesis, new "late-stage" labeling techniques are being developed. nih.govacs.org These methods aim to introduce the ¹⁴C label into a complex molecule in the final steps of the synthesis, which can significantly reduce time, cost, and radioactive waste. acs.org
Combined Isotope Approaches: The simultaneous use of different isotopes, such as ¹³C and ¹⁴C, or ¹⁴C and ³H, can provide complementary information. physiology.orghumankinetics.com For example, one approach involves using [U-¹³C]glucose and [U-¹⁴C]fructose to differentiate the metabolic fates of co-ingested sugars. humankinetics.com
Computational Modeling: The integration of experimental tracer data with computational models of metabolic networks allows for a more robust and quantitative analysis of metabolic fluxes. nih.gov These models can help to interpret complex labeling patterns and to predict the metabolic response to perturbations. nih.gov
The continued development and integration of these advanced analytical platforms and methodologies will undoubtedly further enhance the utility of this compound and other isotopic tracers in unraveling the complexities of fructose metabolism in health and disease.
Future Directions in D Fructose Ul 14c Research
Uncovering Novel Metabolic Pathways or Intermediates Using Advanced Tracing Strategies
The fundamental strength of D-fructose-UL-14C lies in its ability to act as a tracer, allowing researchers to follow the journey of fructose-derived carbon atoms as they are incorporated into various downstream metabolites. This approach has been instrumental in delineating the primary routes of fructose (B13574) metabolism, including its conversion to glucose, lactate (B86563), and glycogen (B147801), and its entry into the tricarboxylic acid (TCA) cycle. nih.gov Advanced tracing strategies, which couple the use of this compound with modern analytical techniques, are set to reveal even more subtle and previously unrecognized metabolic pathways and intermediates.
Recent studies have utilized this compound to investigate the metabolic reprogramming that occurs in cancer cells. For instance, in prostate cancer cell lines, D-[U-14C]-fructose has been used to determine the kinetics of fructose transport and has shown that fructose can serve as a significant energy source for these cells. aacrjournals.org Similarly, research on pancreatic cancer has demonstrated that fructose can be channeled through the non-oxidative pentose (B10789219) phosphate (B84403) pathway to support cancer growth. nih.gov
In the context of neuroscience, studies using D-[U-14C]fructose in rat neocortex have shown that fructose can be metabolized by brain cells. nih.gov The labeled carbon from fructose was detected in amino acids such as alanine, glutamate (B1630785), aspartate, and GABA, indicating that fructose can enter the glycolytic pathway and the TCA cycle within the brain. nih.gov This challenges the traditional view of the brain as an organ solely reliant on glucose and opens up new avenues for understanding the role of fructose in brain function and pathology.
Future research will likely focus on combining this compound tracing with high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This will enable the identification and quantification of a wider range of labeled metabolites, potentially uncovering novel metabolic shunts or pathways that are activated under specific physiological or pathological conditions. The use of this compound in organoid and single-cell metabolomics is also a promising future direction, which could provide unprecedented spatial and temporal resolution of fructose metabolism.
Interactive Table 1: Tracing of this compound in Various Biological Systems
| Biological System | Key Findings | Potential Implications |
| Prostate Cancer Cells | Fructose transporters (Glut5 and Glut9) are upregulated. Fructose serves as an energy source, promoting cell proliferation. aacrjournals.org | Targeting fructose metabolism could be a therapeutic strategy for prostate cancer. |
| Pancreatic Cancer Cells | Fructose metabolism is enhanced and can stimulate the non-oxidative pentose phosphate pathway. nih.gov | Fructose may play a role in promoting pancreatic cancer growth. |
| Rat Neocortex | Fructose is taken up by neocortical cells and its carbon is incorporated into amino acids like glutamate and GABA. nih.gov | Fructose may have a more significant role in brain metabolism and neurological disorders than previously thought. |
| Human Liver Cells | The majority of fructose is converted to glucose with cleavage of the carbon skeleton. nih.gov | Provides a quantitative understanding of hepatic fructose metabolism. |
Computational Modeling Refinements Driven by High-Resolution Tracer Data
Computational modeling of metabolic networks has become an indispensable tool for understanding the complex interplay of biochemical reactions within a cell. nih.goviastate.edu These models rely on experimental data for their construction and validation, and high-resolution data from isotopic tracer studies, such as those using this compound, are particularly valuable. By providing quantitative data on metabolic fluxes—the rates of turnover of metabolites through a pathway—this compound helps to constrain and refine computational models, making them more accurate and predictive. mdpi.com
Metabolic flux analysis (MFA) is a key technique that utilizes isotopic labeling data to calculate the flow of carbons through a metabolic network. eares.org While many recent studies have utilized stable isotopes like 13C for MFA due to safety considerations in human studies, the principles and computational frameworks are directly applicable to data obtained from this compound experiments, which are still widely used in preclinical and in vitro research. eares.org
The data generated from tracing this compound can be used to:
Validate and improve existing metabolic models: By comparing the model's predictions of labeled metabolite distribution with experimental data, researchers can identify discrepancies and refine the model's parameters and structure.
Quantify the contribution of different pathways: this compound can help to determine the relative importance of different metabolic routes for fructose utilization, such as glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Identify key regulatory nodes: By observing how metabolic fluxes change in response to genetic or environmental perturbations, it is possible to identify the key enzymes that control the flow of fructose through the metabolic network.
A computational model of hepatic fructose metabolism, for example, can simulate the dynamic changes in concentrations of fructose and its metabolites. mdpi.com By integrating data from this compound tracing studies, such models can more accurately predict the impact of high fructose consumption on outcomes like hepatic triglyceride accumulation. mdpi.com Future advancements in this area will likely involve the development of multi-scale models that can integrate data from the molecular to the whole-organism level, providing a more holistic understanding of fructose metabolism.
Interactive Table 2: Application of Tracer Data in Computational Modeling
| Modeling Approach | Role of this compound Data | Outcome |
| Metabolic Flux Analysis (MFA) | Provides quantitative data on the distribution of labeled carbons in metabolites. | Calculation of intracellular metabolic fluxes and identification of active pathways. eares.org |
| Kinetic Modeling | Helps in the determination of kinetic parameters of enzymes involved in fructose metabolism. | Simulation of the dynamic behavior of metabolic networks and prediction of metabolite concentrations. nih.gov |
| Genome-Scale Metabolic Models (GEMs) | Used for model validation and to constrain the solution space of possible flux distributions. | System-level understanding of fructose metabolism and its interaction with other metabolic pathways. |
Expanding the Scope of this compound Applications in Emerging Areas of Biochemical Research
Beyond the well-established areas of carbohydrate metabolism, this compound is finding new applications in emerging fields of biochemical research. These new frontiers are driven by a growing appreciation for the multifaceted roles of fructose in health and disease.
Cancer Metabolism: As highlighted earlier, there is a burgeoning interest in the role of fructose as a fuel for cancer cells. xiahepublishing.com Studies using this compound are helping to elucidate the specific pathways that are utilized by different types of cancer to metabolize fructose and how this contributes to tumor growth, proliferation, and metastasis. aacrjournals.orgpeerj.comexplorationpub.com This research could lead to the development of novel therapeutic strategies that target fructose metabolism in cancer.
Gut Microbiome and Metabolic Health: The gut microbiome is increasingly recognized as a key player in human health, and diet is a major modulator of its composition and function. cornell.edu High fructose consumption has been shown to alter the gut microbiota, and this compound can be a valuable tool to trace the metabolism of fructose by different gut microbial species. nih.gov This could provide insights into how fructose-induced changes in the microbiome contribute to metabolic disorders such as inflammatory bowel disease and hyperuricemia. cornell.edunih.gov
Neurobiology and Neurodegenerative Diseases: The discovery that fructose is metabolized in the brain opens up new avenues for research into the role of this sugar in neurological function and disease. nih.govresearchgate.net this compound could be used to investigate how fructose metabolism is altered in neurodegenerative conditions like Alzheimer's disease and whether targeting these pathways could be of therapeutic benefit. researchgate.net
Q & A
Q. How should researchers handle conflicting results between this compound studies and non-radioactive methods (e.g., fluorescent probes)?
- Methodological Answer : Reconcile discrepancies by testing both methods in the same experimental system. If tracer data contradicts fluorescent readouts, investigate potential artifacts (e.g., probe saturation, autofluorescence). Publish negative results in supplementary materials to aid community-driven error detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
